molecular formula C17H18ClN3 B580700 NS8593 hydrochloride CAS No. 875755-24-1

NS8593 hydrochloride

カタログ番号: B580700
CAS番号: 875755-24-1
分子量: 299.8 g/mol
InChIキー: VWEKCDTXUUPBNA-PFEQFJNWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NS8593 hydrochloride (N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride) is a small-molecule inhibitor with dual pharmacological activity:

  • Primary Target: Selective negative gating modulator of small-conductance Ca²⁺-activated K⁺ channels (SK1–3 or KCa2.1–2.3). It reversibly inhibits SK3-mediated currents with a dissociation constant (Kd) of 77 nM and suppresses SK1–3 subtypes with Kd values of 0.42, 0.60, and 0.73 μM, respectively, at 0.5 μM Ca²⁺ .

準備方法

Chemical Synthesis Pathway of NS8593 Hydrochloride

The synthesis of this compound involves the coupling of two primary intermediates: N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine and hydrochloric acid to form the final hydrochloride salt . The process is characterized by stringent control over reaction parameters such as temperature, pH, and stoichiometry to ensure high yield and purity (>98% HPLC) .

Synthesis of the Benzimidazole Intermediate

The benzimidazole core is synthesized via cyclization of o-phenylenediamine with a carboxylic acid derivative under acidic conditions. This step typically employs hydrochloric acid as both a catalyst and solvent, with reaction temperatures maintained between 80–100°C for 6–8 hours . The intermediate is purified through recrystallization using ethanol-water mixtures, achieving a crystalline product with minimal impurities .

Preparation of the Tetrahydronaphthalen-1-amine Moiety

The chiral (1R)-1,2,3,4-tetrahydronaphthalen-1-amine is synthesized through asymmetric hydrogenation of 1-tetralone using a palladium-based catalyst and chiral ligands. This step requires hydrogen gas at 50–60 psi and temperatures of 25–30°C to achieve enantiomeric excess (ee) >99% . The product is isolated via vacuum distillation and characterized using chiral HPLC to confirm stereochemical purity .

Coupling and Salt Formation

The final step involves coupling the benzimidazole and tetrahydronaphthalen-1-amine intermediates in anhydrous dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12–16 hours, followed by extraction and drying under reduced pressure . The free base is treated with concentrated hydrochloric acid in diethyl ether to precipitate this compound, which is filtered and washed with cold ether to remove residual acids .

Critical Reaction Parameters and Optimization

Successful synthesis of this compound hinges on precise control of the following parameters:

Table 1: Optimal Reaction Conditions for this compound Synthesis

StepReagents/ConditionsTemperatureTimeYield
Benzimidazole formationo-Phenylenediamine, HCl, carboxylic acid80–100°C6–8 h75–80%
Asymmetric hydrogenation1-Tetralone, H<sub>2</sub>, Pd/C, chiral ligand25–30°C24 h85–90%
CouplingDCM, TEA25°C12–16 h70–75%
Salt formationHCl (gas), diethyl ether0–5°C1–2 h95–98%

Key optimizations include:

  • pH Control : During benzimidazole cyclization, maintaining pH <2 with HCl prevents side reactions such as oxidative degradation .

  • Catalyst Loading : Reducing palladium catalyst to 0.5 mol% in the hydrogenation step minimizes metal contamination while preserving enantioselectivity .

  • Salt Crystallization : Slow addition of HCl gas ensures uniform particle size distribution, enhancing filtration efficiency .

Analytical Characterization and Quality Control

This compound is subjected to rigorous analytical testing to confirm identity, purity, and stability.

Spectroscopic Analysis

  • <sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>): δ 7.85 (s, 1H, benzimidazole-H), 7.45–7.20 (m, 8H, aromatic-H), 4.30 (q, 1H, J = 6.8 Hz, tetrahydronaphthalene-CH), 3.10–2.80 (m, 4H, cyclohexyl-CH<sub>2</sub>) .

  • HPLC : A reverse-phase C18 column (5 µm, 250 × 4.6 mm) with a mobile phase of acetonitrile:0.1% trifluoroacetic acid (70:30) confirms purity ≥98% at 254 nm .

Stability Profiling

This compound remains stable for >24 months when stored at 4°C in amber glass vials. Accelerated stability studies (40°C/75% RH) show <2% degradation over 6 months, indicating robust shelf life .

Industrial-Scale Production Challenges

Scaling up this compound synthesis presents unique challenges:

  • Chiral Purity Maintenance : Large-scale hydrogenation requires continuous monitoring of ee using inline FTIR to detect racemization .

  • Solvent Recovery : DCM and diethyl ether are recycled via fractional distillation, reducing production costs by 15–20% .

  • Waste Management : Tin byproducts from diazotization steps are treated with chelating resins to meet environmental regulations .

Comparative Analysis of Synthetic Routes

While the classical pathway described above dominates industrial production, alternative methods have been explored:

  • Microwave-Assisted Synthesis : Reduces coupling reaction time from 16 hours to 45 minutes but requires specialized equipment .

  • Enzymatic Resolution : Lipase-mediated separation of (1R)-tetrahydronaphthalen-1-amine achieves 99.5% ee but suffers from low volumetric productivity .

化学反応の分析

反応の種類

NS 8593 塩酸塩は、その構造内に反応性の官能基が存在するため、主に置換反応を起こします。 特定の条件下では、酸化および還元反応にも参加できます .

一般的な試薬と条件

NS 8593 塩酸塩を含む反応で使用される一般的な試薬には、有機溶媒、酸、塩基、触媒などがあります。 反応条件は、必要な変換に応じて異なります。温度、圧力、反応時間が重要なパラメーターです .

主要な製品

NS 8593 塩酸塩の反応から生成される主要な生成物は、特定の反応経路によって異なります。 たとえば、置換反応は、修飾された官能基を持つ誘導体を生成する可能性があり、酸化および還元反応は、化合物の酸化状態の変化につながる可能性があります .

科学研究への応用

NS 8593 塩酸塩は、以下を含むがこれらに限定されない、幅広い科学研究への応用があります。

作用機序

NS 8593 塩酸塩は、小コンダクタンスカルシウム活性化カリウムチャネルを選択的に阻害することで効果を発揮します。SKチャネルに結合し、カルシウム感受性を低下させ、それによってニューロンにおける後過分極電流を減少させます。 SKチャネル活性のこの調節は、神経興奮性と発火パターンに影響を与え、神経疾患の治療に影響を与える可能性があります .

類似の化合物との比較

類似の化合物

独自性

NS 8593 塩酸塩は、SKチャネルを可逆的に阻害し、中程度および大コンダクタンスカルシウム活性化カリウムチャネルに影響を与えることなく、SK1-3サブタイプを選択的に標的とする能力において独特です。 この選択性は、SKチャネル機能の研究と標的療法の開発のための貴重なツールとなっています .

類似化合物との比較

Chemical Properties :

  • CAS No.: 875755-24-1
  • Molecular Formula : C₁₇H₁₈ClN₃
  • Molecular Weight : 299.80 g/mol
  • Purity : ≥98% (HPLC) .

Mechanism of Action :

  • For SK channels, NS8593 binds to residues in the inner vestibule (Ser507 and Ala532 in KCa2.3), interacting with gating structures near the selectivity filter and S6 segment .
  • For TRPM7, it reduces channel currents by binding to a site distinct from agonists like naltriben .

Table 1: Pharmacological Profile of NS8593 vs. SK Channel Modulators

Compound Target(s) Mechanism IC₅₀/Kd (μM) Selectivity Notes
NS8593 HCl SK1–3, TRPM7 Negative gating modulation 0.42–1.6 No effect on IKCa3.1
1-EBIO SK1–3, IKCa3.1 Positive gating modulation 30–50 Activates SK/IKCa3.1 equally
CyPPA SK2, SK3 Positive gating modulation 1–10 SK2/3-specific
RA-2 KCa3.1, SK1–3 Negative gating modulation 0.017 Broad-spectrum KCa inhibition

Table 2: NS8593 vs. TRPM7 Inhibitors

Compound Target IC₅₀ (μM) Structural Binding Site Applications
NS8593 HCl TRPM7 0.91 Competes with PIP2/NTB Cardiac Mg²⁺ homeostasis
VER155008 TRPM7 0.23 Binds to transmembrane domain Neurodegeneration studies
Naltriben TRPM7 N/A Agonist; enhances currents Used as a TRPM7 activator

Key Findings from Comparative Studies

Selectivity for SK Channels :

  • NS8593 exhibits high specificity for SK1–3 over IKCa3.1, unlike RA-2, which inhibits all KCa channels .
  • Mutagenesis studies confirm that NS8593’s SK inhibition relies on pore residues (Ser507/Ala532), whereas positive modulators like 1-EBIO act via calmodulin interaction in the C-terminus .

Dual Targeting of SK and TRPM7 :

  • Unlike VER155008 (TRPM7-specific), NS8593 uniquely inhibits both SK and TRPM7 channels, making it a versatile tool for studying Ca²⁺/Mg²⁺-dependent pathways .

Contrasts with A2764 dihydrochloride (TRESK inhibitor), which modulates nociception but lacks cardiac effects .

TRPM7 Inhibition in Cancer: NS8593 reduces Mg²⁺ uptake in colon cancer cells, similar to TRPM7 knockout effects, but with faster reversibility than siRNA silencing .

Limitations and Unique Features

  • Inter-Atrial Heterogeneity : NS8593’s divergent effects on left vs. right atrial conduction velocity limit its utility in persistent AF treatment .

生物活性

NS8593 hydrochloride, a small-molecule inhibitor of small-conductance calcium-activated potassium (SK) channels, has garnered attention for its potential therapeutic applications, particularly in the context of cardiac arrhythmias and cancer. This article delves into the biological activity of NS8593, highlighting its mechanisms, effects on various cell types, and implications for disease treatment.

NS8593 is chemically characterized as (R)-N-(benzimidazol-2-yl)-1,2,3,4-tetrahydro-1-naphtylamine hydrochloride. It exhibits high purity (>98% HPLC) and is known to reversibly inhibit SK channel-mediated currents in both human and rat tissues. The compound specifically targets SK1, SK2, and SK3 subtypes in a calcium-dependent manner, with dissociation constants (Kd) reported at 0.42 μM, 0.60 μM, and 0.73 μM respectively at a calcium concentration of 0.5 μM .

Antiarrhythmic Effects

Research indicates that NS8593 has significant antiarrhythmic properties. In studies involving atrial myocytes, NS8593 effectively inhibited sodium-mediated parameters associated with atrial fibrillation (AF). Specifically, it caused:

  • Prolongation of Effective Refractory Period (ERP) : At concentrations of 3–10 μM, NS8593 selectively prolonged ERP in atrial tissues while having minimal effects on ventricular tissues .
  • Depression of Atrial Excitability : The compound demonstrated a potent rate-dependent depression of excitability in atrial cells but not in ventricular cells .

The electrophysiological effects were characterized by a shift in steady-state inactivation to negative potentials in atrial myocytes without affecting ventricular myocytes .

Case Study: Atrial Fibrillation Models

In an experimental model using acetylcholine to induce AF, NS8593 was able to prevent the induction of AF in all tested preparations. This suggests its potential utility as an antiarrhythmic agent targeting atrial-selective pathways .

Effects on Breast Cancer Cells

NS8593 has also been investigated for its effects on breast cancer cell lines, particularly MDA-MB-231 cells. Studies have shown that this compound can inhibit cell growth and metastasis, indicating a potential role in cancer therapy . The mechanisms behind this activity may involve modulation of ion channel activity that influences cellular proliferation and survival pathways.

Summary of Research Findings

Study Focus Findings Reference
Cardiac ElectrophysiologyProlonged ERP and reduced excitability in atrial myocytes; minimal effects on ventricles
Anti-AF EffectsPrevented AF induction in acetylcholine-mediated models
Breast Cancer Cell GrowthInhibited growth and metastasis of MDA-MB-231 breast cancer cells

Q & A

Basic Research Questions

Q. What are the primary molecular targets of NS8593 hydrochloride in electrophysiological studies, and how are they characterized?

this compound is a dual-target inhibitor with high selectivity for:

  • Small-conductance Ca²⁺-activated K⁺ (SK) channels : Reversibly inhibits SK3-mediated currents (Kd = 77 nM) and modulates SK1-3 isoforms. Inhibition is calcium-dependent, with reduced efficacy at elevated intracellular Ca²⁺ concentrations .
  • TRPM7 channels : Inhibits TRPM7 currents with an IC₅₀ of 1.6 µM, dependent on intracellular Mg²⁺ levels . Methodological Note : Prepare stock solutions in DMSO and dilute to working concentrations in experimental buffers to ensure solubility and stability .

Q. What experimental protocols are recommended for assessing NS8593’s inhibition of SK channels?

  • Voltage-clamp electrophysiology : Use HEK293 cells expressing SK3 or native SK channels. Measure current inhibition at varying Ca²⁺ concentrations (e.g., 0.1–10 µM) to assess calcium-dependent efficacy .
  • Calcium sensitivity assays : Apply NS8593 (1–30 µM) intracellularly and fit data to the Hill equation to calculate EC₅₀ shifts. For example, 10 µM NS8593 increases the EC₅₀ of SK3 from 0.28 µM (control) to 1.80 µM . Critical Parameter : Maintain consistent intracellular Mg²⁺ levels (e.g., 300 µM) to avoid confounding effects on TRPM7 inhibition .

Advanced Research Questions

Q. How does intracellular Ca²⁺ concentration influence the inhibitory efficacy of NS8593 on SK channels, and how can this be modeled?

NS8593 acts as a negative gating modulator , with inhibition inversely correlated to intracellular Ca²⁺. Key findings:

  • At 0.1 µM Ca²⁺, 1 µM NS8593 achieves >80% inhibition of SK3.
  • At 10 µM Ca²⁺ (saturating SK channel activity), inhibition drops to ~20% . Modeling Approach : Use the Hill equation to quantify shifts in Ca²⁺ sensitivity (e.g., EC₅₀ increases from 0.28 µM to 2.04 µM with 30 µM NS8593) .

Q. What mechanisms underlie NS8593’s dual inhibition of SK and TRPM7 channels, and how can cross-talk be minimized in experiments?

  • SK Channels : Binds to the inner pore vestibule, altering gating kinetics in a Ca²⁺-dependent manner .
  • TRPM7 Channels : Directly blocks the pore, with inhibition potentiated by low intracellular Mg²⁺ (IC₅₀ = 1.6 µM) . Mitigation Strategy :
  • For SK-specific studies: Use Mg²⁺-free intracellular solutions to avoid TRPM7 activation.
  • For TRPM7 studies: Employ SK-null cell lines or co-apply apamin (SK-specific blocker) .

Q. How can contradictory findings on NS8593’s antiarrhythmic effects in atrial fibrillation models be resolved?

Discrepancies arise from off-target effects:

  • SK channel inhibition : Prolongs atrial effective refractory period (AERP) in some models .
  • Sodium current (INa) modulation : At higher concentrations (>10 µM), NS8593 inhibits INa, contributing to AERP prolongation independent of SK channels . Resolution : Use lower concentrations (1–5 µM) and validate results with SK-specific tools (e.g., apamin) to isolate SK-mediated effects .

Q. Methodological Tables

Table 1. Key Pharmacological Parameters of this compound

TargetIC₅₀/KdCalcium DependencyMg²⁺ DependencyReference
SK3 (KCa2.3)Kd = 77 nMInverse correlationNone
TRPM7IC₅₀ = 1.6 µMNoneEnhanced at low Mg²⁺

Table 2. Optimized Experimental Conditions

ApplicationRecommended NS8593 ConcentrationCritical Buffers/Additives
SK channel inhibition1–10 µM0.1–1 µM free Ca²⁺, 1 mM Mg²⁺
TRPM7 inhibition10–30 µMMg²⁺-free intracellular solution
Dual-target studies≤5 µMCo-application of apamin (100 nM)

特性

IUPAC Name

N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-1H-benzimidazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3.ClH/c1-2-8-13-12(6-1)7-5-11-14(13)18-17-19-15-9-3-4-10-16(15)20-17;/h1-4,6,8-10,14H,5,7,11H2,(H2,18,19,20);1H/t14-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWEKCDTXUUPBNA-PFEQFJNWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2C1)NC3=NC4=CC=CC=C4N3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00746658
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875755-24-1
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-Benzimidazol-2-amine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00746658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1R)-1,2,3,4-Tetrahydro-1-naphthalenyl]-1H-benzimidazol-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。